molecular formula C12H22INO2 B14515219 3-(Butanoyloxy)-1-methyl-1-azabicyclo[2.2.2]octan-1-ium iodide CAS No. 63157-18-6

3-(Butanoyloxy)-1-methyl-1-azabicyclo[2.2.2]octan-1-ium iodide

Cat. No.: B14515219
CAS No.: 63157-18-6
M. Wt: 339.21 g/mol
InChI Key: HAPCLLUNXWPNBY-UHFFFAOYSA-M
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Description

3-(Butanoyloxy)-1-methyl-1-azabicyclo[2.2.2]octan-1-ium iodide is a quaternary ammonium compound with a bicyclic structure. It is known for its unique chemical properties and applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Butanoyloxy)-1-methyl-1-azabicyclo[2.2.2]octan-1-ium iodide typically involves the reaction of 1-methyl-1-azabicyclo[2.2.2]octane with butanoyl chloride in the presence of a base, followed by quaternization with methyl iodide. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to optimize reaction conditions and scale up the production. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product’s quality and consistency .

Chemical Reactions Analysis

Types of Reactions

3-(Butanoyloxy)-1-methyl-1-azabicyclo[2.2.2]octan-1-ium iodide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Butanoyloxy)-1-methyl-1-azabicyclo[2.2.2]octan-1-ium iodide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Butanoyloxy)-1-methyl-1-azabicyclo[2.2.2]octan-1-ium iodide involves its interaction with biological membranes and enzymes. The compound can disrupt microbial cell membranes, leading to cell lysis. It also acts as a neurotransmitter modulator by binding to specific receptors and altering signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Butanoyloxy)-1-methyl-1-azabicyclo[2.2.2]octan-1-ium iodide is unique due to its quaternary ammonium structure, which imparts distinct physicochemical properties. Its ability to act as a phase-transfer catalyst and its potential biological activities make it a valuable compound in various research and industrial applications .

Properties

CAS No.

63157-18-6

Molecular Formula

C12H22INO2

Molecular Weight

339.21 g/mol

IUPAC Name

(1-methyl-1-azoniabicyclo[2.2.2]octan-3-yl) butanoate;iodide

InChI

InChI=1S/C12H22NO2.HI/c1-3-4-12(14)15-11-9-13(2)7-5-10(11)6-8-13;/h10-11H,3-9H2,1-2H3;1H/q+1;/p-1

InChI Key

HAPCLLUNXWPNBY-UHFFFAOYSA-M

Canonical SMILES

CCCC(=O)OC1C[N+]2(CCC1CC2)C.[I-]

Origin of Product

United States

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